6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile
Overview
Description
6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H13N3S2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methyl-4-(3-thienyl)-2-thioxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is 287.05508977 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Effects
This compound is involved in the synthesis of various derivatives with potential biological applications. For instance, derivatives of 2-aminothiophene-3-carbonitrile and related compounds have been synthesized and tested for antimicrobial and antifungal activities. These compounds, incorporating 1H-benzo-triazole moiety or 1,3,4-thiadiazole derivatives, have shown significant biological effects (Al-Omran, El-Khair, & Mohareb, 2002).
Novel Synthesis Procedures
Research has also focused on novel synthesis procedures involving this compound. A study described a convenient method for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives, which are structurally related to 6-methyl-4-(3-thienyl)-2-thioxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile. Such synthetic methodologies are crucial for the development of new compounds with potential applications (Singh & Lesher, 1990).
Crystal Structure Analysis
Crystal structure analyses play a vital role in understanding the properties of such compounds. For example, X-ray structure analyses of similar compounds have been conducted to reveal detailed molecular structures, which is essential for the development of new pharmaceuticals and materials (Kingsford-Adaboh, Kashino, Sasaki, Rouf, & Hirota, 1996).
Chemical Transformations and Applications
Chemical transformations of this compound lead to a variety of applications. For instance, chemical transformation involving similar structures has been used to produce novel compounds with potential applications in photovoltaic devices, showcasing the versatility of these compounds in material science (Halim, Ibrahim, Roushdy, Farag, Gabr, & Said, 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanisms of action .
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-4-thiophen-3-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-17-4-2-12-11(7-17)13(9-3-5-19-8-9)10(6-15)14(18)16-12/h3,5,8H,2,4,7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIBXPOJDJIOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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